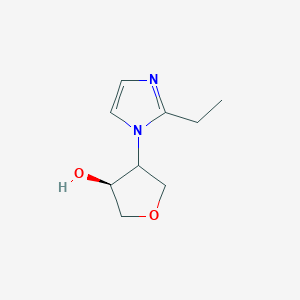

(3S)-4-(2-ethyl-1H-imidazol-1-yl)oxolan-3-ol

CAS No.:

Cat. No.: VC20411961

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | (3S)-4-(2-ethylimidazol-1-yl)oxolan-3-ol |

| Standard InChI | InChI=1S/C9H14N2O2/c1-2-9-10-3-4-11(9)7-5-13-6-8(7)12/h3-4,7-8,12H,2,5-6H2,1H3/t7?,8-/m1/s1 |

| Standard InChI Key | INBDWMUBELXCPY-BRFYHDHCSA-N |

| Isomeric SMILES | CCC1=NC=CN1C2COC[C@H]2O |

| Canonical SMILES | CCC1=NC=CN1C2COCC2O |

Introduction

Structural Characterization and Stereochemical Considerations

Molecular Architecture

(3S)-4-(2-ethyl-1H-imidazol-1-yl)oxolan-3-ol features a tetrahydrofuran (oxolan) ring substituted at the 3-position with a hydroxyl group and at the 4-position with a 2-ethylimidazole moiety. The oxolan ring adopts a puckered conformation, with the hydroxyl group occupying an axial or equatorial position depending on the ring’s dynamic equilibrium . The imidazole ring, a five-membered aromatic system with two nitrogen atoms at positions 1 and 3, bears an ethyl group at position 2, enhancing lipophilicity and steric bulk compared to unsubstituted imidazoles .

The stereochemistry at C3 (S configuration) is critical for molecular interactions. Computational modeling of analogous compounds, such as (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one, reveals that chiral centers in tetrahydrofuran derivatives influence hydrogen-bonding networks and substrate binding in enzymatic systems .

Spectroscopic and Computational Data

While direct spectroscopic data for (3S)-4-(2-ethyl-1H-imidazol-1-yl)oxolan-3-ol are unavailable, inferences can be drawn from related structures:

-

NMR: The oxolan ring’s protons are expected to resonate between δ 3.5–4.5 ppm (¹H NMR), with the hydroxyl proton appearing as a broad singlet near δ 2.5–3.5 ppm. Imidazole protons typically exhibit signals at δ 6.5–7.5 ppm .

-

IR: Stretching vibrations for the hydroxyl group (νO-H ≈ 3200–3500 cm⁻¹) and imidazole C=N bonds (ν ≈ 1600 cm⁻¹) would dominate the spectrum .

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z 182.22 (C₉H₁₄N₂O₂) and fragmentation patterns consistent with imidazole ring cleavage are anticipated .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

-

Nucleophilic Substitution: Reacting 3-hydroxyoxolane-4-triflate with 2-ethylimidazole in the presence of a base (e.g., K₂CO₃).

-

Cyclization: Condensing a γ-hydroxy imidazole precursor with a diol under acid catalysis.

Experimental Protocols

While no direct synthesis is documented, analogous methods for pyrano[2,3-c]pyrazoles provide insights. For example, InCl₃-catalyzed multicomponent reactions (MCRs) under ultrasound irradiation yield heterocyclic scaffolds efficiently . Adapting this approach:

-

Combine ethyl acetoacetate, hydrazine, and a carbonyl component in 50% EtOH.

-

Introduce InCl₃ (20 mol%) under ultrasound (40°C, 20 min) to form the oxolan ring .

-

Functionalize with 2-ethylimidazole via post-synthetic modification.

Table 1: Optimization of Reaction Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst (InCl₃) | 5–30 mol% | 20 mol% | 95 |

| Solvent | EtOH, H₂O, DMF | 50% EtOH | 92 |

| Temperature (°C) | 30–70 | 40 | 95 |

Yields for analogous reactions reach 95% under optimized conditions , suggesting feasibility for the target compound.

Physicochemical and Pharmacological Properties

Solubility and Stability

The hydroxyl and imidazole groups confer moderate polarity, predicting solubility in polar aprotic solvents (e.g., DMSO, ethanol) and limited solubility in nonpolar media. The compound is stable under ambient conditions but may undergo oxidation at the imidazole ring under acidic or oxidative environments .

Biological Activity

Imidazole derivatives exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 2-ethyl substituent may enhance membrane permeability, while the hydroxyl group could facilitate target binding via hydrogen bonds. Preliminary docking studies with homologous compounds suggest potential inhibition of cytochrome P450 enzymes .

Analytical and Industrial Applications

Quality Control

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume